2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile
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Overview
Description
2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylpiperazine moiety, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dimethylamino group, the introduction of the phenylpiperazine moiety, and the final coupling with the propanedinitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be explored for its therapeutic potential, such as in drug development for treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile include other derivatives with similar functional groups, such as:
- Compounds with dimethylamino groups
- Phenylpiperazine derivatives
- Propanedinitrile-containing molecules
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
2-[(3E)-1-(dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-24(2)19(17(14-21)15-22)8-9-23-28-16-20(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-7,9H,8,10-13,16H2,1-2H3/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRARNWHHFBUGMZ-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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